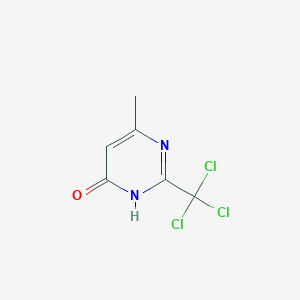
2-Methoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The phenyl and methyl groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Acetamide Formation: The final step involves the reaction of the pyrazole derivative with methoxyacetyl chloride in the presence of a base such as triethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antipyretic agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its activity against certain diseases.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-pyridyl)acetamide): Similar structure with a pyridyl group instead of a phenyl group.
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a bis-pyrazole structure.
Uniqueness
2-Methoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other pyrazole derivatives.
Propiedades
Número CAS |
824969-23-5 |
|---|---|
Fórmula molecular |
C13H15N3O2 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
2-methoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C13H15N3O2/c1-9-12(14-11(17)8-18-2)13(16-15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16) |
Clave InChI |
KKCNLQZWXBZYCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


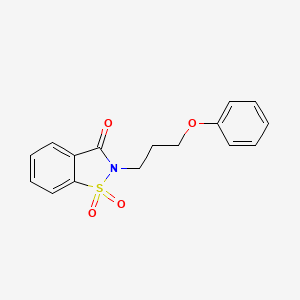
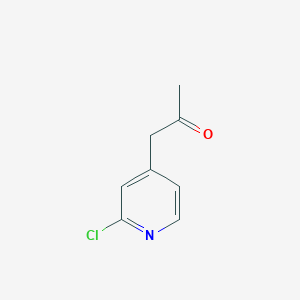
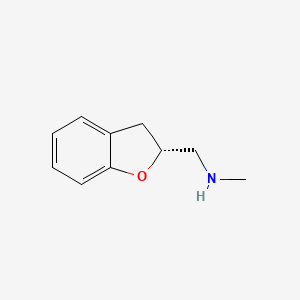
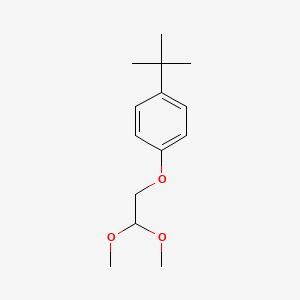
![N-[3-(1H-imidazol-1-yl)propyl]octanamide](/img/structure/B8641136.png)
![5-(3-Methoxy-2-methylphenyl)-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/structure/B8641139.png)
![(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B8641142.png)
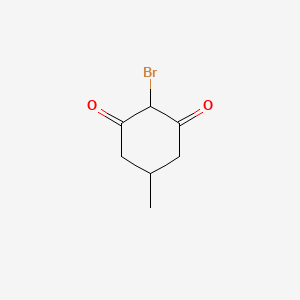

![4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B8641188.png)

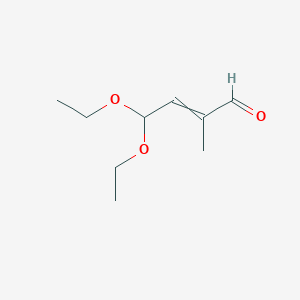
![3-(3-nitro-benzyl)-5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8641209.png)
